molecular formula C16H22N4O4S B2545763 3-环丙基-5-((1-((3,5-二甲基异恶唑-4-基)磺酰基)哌啶-3-基)甲基)-1,2,4-恶二唑 CAS No. 1705076-98-7

3-环丙基-5-((1-((3,5-二甲基异恶唑-4-基)磺酰基)哌啶-3-基)甲基)-1,2,4-恶二唑

货号 B2545763
CAS 编号: 1705076-98-7
分子量: 366.44
InChI 键: DFNPNBISWICNGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a heterocyclic molecule that is presumed to have potential biological activity due to its structural features. Heterocyclic compounds like this one are often studied for their pharmacological properties and can serve as a basis for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with basic heterocyclic scaffolds. For instance, the synthesis of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives, as mentioned in one of the studies, involves the conversion of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate, which is then reacted with various electrophiles under basic conditions in an aprotic polar solvent . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies may be employed.

Molecular Structure Analysis

Polymorphism is a common phenomenon in heterocyclic compounds, where different crystalline forms can exist. The conformational polymorphs of a related compound, 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, show that different polymorphs can have distinct molecular and crystal structures, which can affect the stability and properties of the compound . The molecular structure is crucial as it can influence the interaction with biological targets.

Chemical Reactions Analysis

The reactivity of such heterocyclic compounds is often explored in the context of their potential as drug candidates. The chemical reactions they undergo can be tailored to produce a variety of derivatives with different substituents, which can modulate their biological activity. For example, the synthesis of various derivatives as potential drug candidates for Alzheimer’s disease involves the reaction of a key intermediate with different electrophiles . This approach is likely applicable to the synthesis and modification of 3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular and crystal structures. Polymorphism can lead to variations in properties such as solubility, melting point, and stability. For instance, the study of concomitant polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole reveals that different polymorphs can have different densities and lattice energies, which are indicative of their stability . These properties are essential for the development of a drug as they affect its formulation and shelf life.

The provided papers do not directly discuss the physical and chemical properties of 3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, but they offer insights into the factors that could influence these properties in similar compounds.

科学研究应用

抗癌活性

一项研究探索了呼吸链抑制和二甲基α-酮戊二酸联合导致的癌细胞致死性中毒,显示由于氧化磷酸化和糖酵解受到抑制,癌细胞发生了生物能量灾难。这项研究揭示了癌细胞中的一种代谢弱点,可以利用它进行治疗目的 (Sica 等人,2019)。此外,对带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物的合成进行了评估,以了解它们的抗癌特性,显示一些衍生物是有希望的抗癌剂 (Rehman 等人,2018)

抗菌活性

关于 2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫基)乙酰胺的 N-取代衍生物的合成、光谱分析和抗菌研究表明具有中等至强效的抗菌活性 (Khalid 等人,2016)。另一项研究报告了带有氮杂环己烷和 1,3,4-恶二唑杂环核的乙酰胺衍生物的合成和评估,以了解它们的抗菌潜力,显示出中等抑制作用,特别是针对革兰氏阴性菌株 (Iqbal 等人,2017)

酶抑制

具有 1,3,4-恶二唑结构的化合物已被研究其酶抑制潜力。一项研究合成了衍生物并评估了它们的抗菌和酶抑制潜力,发现了适度的抗菌和酶抑制效果,突出了这些化合物的多种生物活性 (Virk 等人,2023)

属性

IUPAC Name

3-cyclopropyl-5-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-10-15(11(2)23-18-10)25(21,22)20-7-3-4-12(9-20)8-14-17-16(19-24-14)13-5-6-13/h12-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNPNBISWICNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。